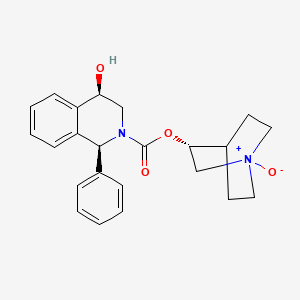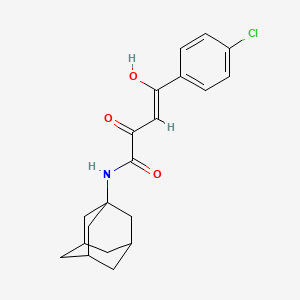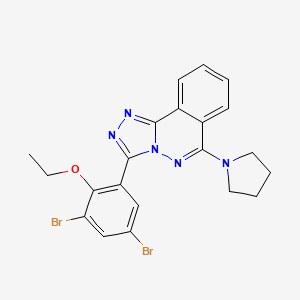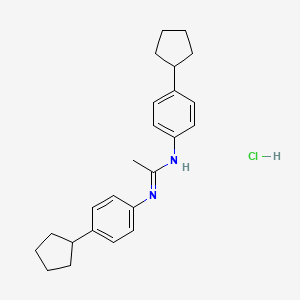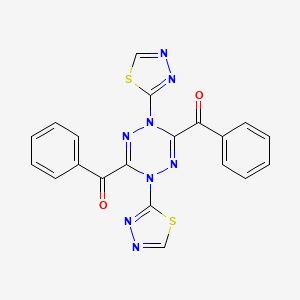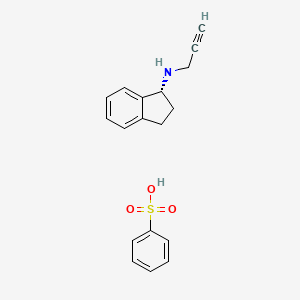![molecular formula C21H18BrNO5 B12750610 3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid CAS No. 109524-02-9](/img/structure/B12750610.png)
3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a methoxymethyl group and a 4-(2-bromophenyl)phenyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2-bromophenyl)phenylmethanol: Shares the 4-(2-bromophenyl)phenyl group but lacks the pyridine ring and methoxymethyl group.
2-bromophenylpyridine: Contains the pyridine ring and bromophenyl group but lacks the methoxymethyl group.
Uniqueness
3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
109524-02-9 |
|---|---|
分子式 |
C21H18BrNO5 |
分子量 |
444.3 g/mol |
IUPAC名 |
3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H16BrNO.C2H2O4/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;3-1(4)2(5)6/h1-12H,13-14H2;(H,3,4)(H,5,6) |
InChIキー |
VBFPASPEDOSBBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)Br.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


